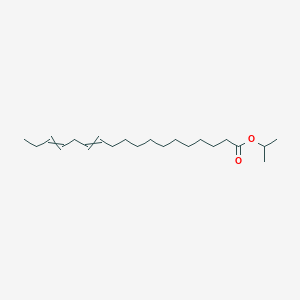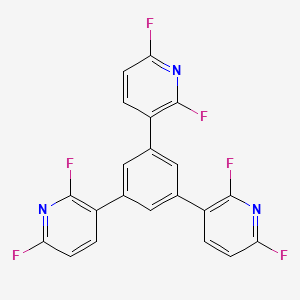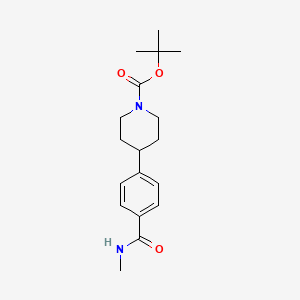![molecular formula C6H10F3NO B12629772 [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 921224-83-1](/img/structure/B12629772.png)
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, followed by functionalization to introduce the trifluoromethyl and hydroxymethyl groups. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and subsequent functionalization .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives, depending on the reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the trifluoromethyl group.
Prolinol: Another pyrrolidine derivative with a hydroxymethyl group but without the trifluoromethyl substitution.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct physicochemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides a site for further functionalization .
Eigenschaften
CAS-Nummer |
921224-83-1 |
|---|---|
Molekularformel |
C6H10F3NO |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)2-1-3-10-5/h10-11H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
LQAUJJXOOOCFAF-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@](NC1)(CO)C(F)(F)F |
Kanonische SMILES |
C1CC(NC1)(CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)

![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)
![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)
![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)

![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)


![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
